molecular formula C9H12O2S B13519985 2-Methyl-4-(thiophen-3-yl)butanoic acid

2-Methyl-4-(thiophen-3-yl)butanoic acid

Cat. No.: B13519985
M. Wt: 184.26 g/mol
InChI Key: TZSJQSUTWJKOCE-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C9H12O2S It features a butanoic acid backbone substituted with a methyl group at the second position and a thiophene ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thiophen-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-4-(thiophen-3-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-3-yl)butanoic acid involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(thiophen-2-yl)propanoic acid
  • 4-(Thiophen-3-yl)butanoic acid
  • 2-Methyl-4-(furan-3-yl)butanoic acid

Uniqueness

2-Methyl-4-(thiophen-3-yl)butanoic acid is unique due to the specific positioning of the methyl group and the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-methyl-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C9H12O2S/c1-7(9(10)11)2-3-8-4-5-12-6-8/h4-7H,2-3H2,1H3,(H,10,11)

InChI Key

TZSJQSUTWJKOCE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC=C1)C(=O)O

Origin of Product

United States

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